(4-Amino-2-methylpyrimidin-5-yl)methanethiol
Description
Properties
CAS No. |
1967-85-7 |
|---|---|
Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methanethiol |
InChI |
InChI=1S/C6H9N3S/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |
InChI Key |
NUOCPDUXXOVQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanethiol typically involves the reaction of 2-methylpyrimidine derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 4-amino-2-methylpyrimidine as a starting material, which is then reacted with methanethiol in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylpyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure selective and efficient reactions .
Major Products
Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted pyrimidines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
The biological activity of (4-Amino-2-methylpyrimidin-5-yl)methanethiol is primarily attributed to its reactive thiol group, which can interact with various biological targets. Key findings include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites, thereby altering their conformation and inhibiting activity. This mechanism is crucial for its potential therapeutic applications in disrupting metabolic pathways.
- Binding Affinity : Interaction studies show that this compound can compete with natural substrates for enzyme binding, indicating its potential as a lead compound in drug development.
Therapeutic Applications
The compound's applications extend into several therapeutic areas:
- Anticancer Research : Investigations into the compound's anticancer properties are ongoing, with studies indicating that similar compounds exhibit cytotoxic activity against various cancer cell lines . Its ability to inhibit enzyme activity may contribute to its potential as an anticancer agent.
- Antimicrobial Activity : The structural characteristics of this compound suggest possible antimicrobial properties, making it a candidate for developing new antimicrobial agents .
- Drug Development : As a building block in synthesizing heterocyclic compounds, it plays a role in the pharmaceutical industry for developing new drugs targeting specific diseases.
Case Studies
Several research studies have explored the applications of this compound:
- Enzyme Interaction Studies : A study demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders.
- Anticancer Activity Assessment : Research involving similar pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation, indicating that this compound could be further investigated for its anticancer properties .
- Antimicrobial Screening : Preliminary tests indicated that compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains, highlighting its potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared below with analogs differing in substituents on the pyrimidine ring (Table 1).
Physicochemical Properties
- Reactivity: The thiol group in this compound is prone to oxidation, forming disulfide bonds (e.g., dimethyl disulfide), a trait shared with methanethiol . In contrast, hydroxymethyl or methylthio substituents (e.g., 588-36-3) reduce oxidative reactivity but enhance hydrogen-bonding capacity .
- Acidity: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), making this compound more reactive in deprotonated states compared to hydroxymethyl analogs .
- Stability : Methylthio groups (e.g., 17759-30-7) confer greater stability against oxidation than thiols but limit participation in catalytic cycles .
Biological Activity
(4-Amino-2-methylpyrimidin-5-yl)methanethiol is a compound with significant biological activity, primarily due to its structural features, including a pyrimidine ring and a reactive thiol group. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.22 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.22 g/mol |
| Functional Groups | Amino group, thiol group |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can function as an enzyme inhibitor, potentially disrupting metabolic pathways crucial for cell function. The compound binds to the active sites of enzymes, altering their conformation and inhibiting their activity, which can lead to therapeutic effects in various diseases.
Enzyme Interaction Studies
Studies have shown that this compound exhibits binding affinity to several enzymes, including:
- Thiamine pyrophosphate synthase : Inhibits the synthesis of thiamine, affecting energy metabolism.
- Dihydropteroate synthase : Implicated in folate biosynthesis; inhibition may have implications for antimicrobial activity.
Biological Applications
The compound has been investigated for its potential applications in various fields:
- Medicinal Chemistry : As a potential drug candidate targeting metabolic disorders.
- Antimicrobial Activity : Its enzyme inhibition properties suggest possible use as an antimicrobial agent.
- Cancer Research : Preliminary studies indicate it may inhibit cell proliferation in certain cancer cell lines.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited dihydropteroate synthase with an IC50 value of 45 µM, suggesting its potential as an antibiotic agent against bacterial infections .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on HeLa cells at concentrations above 50 µM, leading to significant reductions in cell viability .
- Synthesis and Structure–Activity Relationship (SAR) : Research into the synthesis of related compounds has provided insights into the structural modifications that enhance biological activity, indicating that variations in the thiol group can significantly affect enzyme binding affinity .
Q & A
Q. What are the key considerations for synthesizing (4-Amino-2-methylpyrimidin-5-yl)methanethiol with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. Key steps include:
- Starting Materials : Use 4-amino-2-methylpyrimidine derivatives and methanethiol precursors (e.g., thiourea or H₂S under controlled conditions) .
- Catalyst Optimization : Acid-base catalysts (e.g., K₂WO₄/alumina) enhance thiol group incorporation. Adjusting Lewis acid sites and basicity improves selectivity .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures ≥95% purity .
Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk decomposition |
| Reaction Time | 4–6 hrs | Prolonged time reduces yield |
| Catalyst Loading | 5–10 wt% | Excess catalyst promotes side reactions |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-spectroscopic validation:
- ¹H/¹³C NMR : Identify pyrimidine ring protons (δ 6.8–7.2 ppm) and thiol-related peaks (δ 1.8–2.5 ppm for methylthio groups). Compare with computed spectra from PubChem .
- IR Spectroscopy : Confirm S-H stretches (2500–2600 cm⁻¹) and amino group vibrations (3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 171.24 (C₇H₁₁N₃S) .
Q. What factors influence the stability of this compound under various storage conditions?
- Methodological Answer : Stability depends on:
- Oxidative Degradation : Thiol groups oxidize to disulfides; store under inert gas (N₂/Ar) .
- pH Sensitivity : Decomposition accelerates in acidic conditions (pH < 5). Use neutral buffers for biological studies .
- Light Exposure : UV light induces photolysis; store in amber vials at –20°C .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in different chemical environments?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311++G(d,p)) predict:
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Orthogonal Assays : Compare MIC (microbial inhibition) and cytotoxicity (MTT assay) data to distinguish specific vs. nonspecific effects .
- Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., thiol-disulfide exchange with cellular proteins) .
- Dose-Response Curves : Quantify EC₅₀ variability across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
Q. How to design experiments to elucidate the role of the thiol group in the compound's interactions with biological targets?
- Methodological Answer :
- Thiol Blocking : Treat with iodoacetamide; loss of activity confirms thiol-dependent mechanisms .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to cysteine-rich proteins (e.g., thioredoxin) .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., methionine synthase) to map sulfur-mediated interactions .
Q. What methodologies assess the environmental impact of this compound degradation products?
- Methodological Answer :
- Environmental Sampling : GC-MS detects methanethiol (CH₃SH) and dimethyl sulfide (DMS) in aqueous systems .
- Climate Modeling : Use CESM or ECHAM to simulate atmospheric oxidation pathways and aerosol formation .
- Toxicity Assays : Daphnia magna acute toxicity tests (OECD 202) for ecotoxicological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
